molecular formula C12H14N6O B6427288 3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2034583-70-3

3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B6427288
CAS No.: 2034583-70-3
M. Wt: 258.28 g/mol
InChI Key: NVIDEPHMFJTMBK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a heterocyclic urea derivative featuring a cyclopropyl group, a 1,2,3-triazole ring, and a pyridine moiety. The urea core (–NH–CO–NH–) is functionalized at one nitrogen with a cyclopropyl substituent and at the other with a methyl-linked triazole-pyridine system.

Properties

IUPAC Name

1-cyclopropyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c19-12(15-9-3-4-9)14-6-10-8-18(17-16-10)11-2-1-5-13-7-11/h1-2,5,7-9H,3-4,6H2,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIDEPHMFJTMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include: 1. 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) (): - Key Differences: - The triazole in 15a is substituted with a 3-nitrophenyl group, whereas the target compound has a pyridin-3-yl group. - The urea group in 15a is attached to a pyridine ring at position 3, while the target compound’s urea is linked to a cyclopropyl group.

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas ():

  • Key Differences :

  • These analogues replace the triazole-pyridine system with a hydroxymethylpyrazole ring.
  • The target compound’s cyclopropyl group contrasts with the aryl/alkyl substituents in these pyrazole-based ureas.
    • Biological Relevance : Pyrazole-ureas exhibit antitumor and kinase-inhibitory properties , suggesting that the triazole-pyridine system in the target compound may confer distinct bioactivity due to enhanced π-π stacking or metal coordination .

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) ():

  • Key Differences :

  • The ethyl and phenyl substituents in 9a differ from the cyclopropyl and pyridin-3-yl groups in the target compound.
    • Physicochemical Properties : reports melting points (e.g., 9a: 148–150°C) and spectral data (IR, NMR) for pyrazole-ureas, which could guide characterization of the target compound .

Functional Group Impact

  • Cyclopropyl Group : Enhances metabolic stability and lipophilicity compared to ethyl/phenyl groups in 9a or 15a .
  • Triazole-Pyridine System : May improve binding to biological targets (e.g., kinases) via nitrogen lone pairs and aromatic interactions, contrasting with pyrazole-based analogues .

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